Diphenyl selenoxide demonstrates significant activity in neutralizing harmful hydroperoxides, which is a key antioxidant mechanism.
The diagram below illustrates the proposed mechanism for this antihydroperoxide action.
While your question focuses on the selenoxide, its direct precursor, diphenyl diselenide (Ph₂Se₂), is a workhorse reagent in synthetic organic chemistry [2]. Understanding its role provides context for the selenoxide's formation and utility. The table below summarizes the key characteristics and synthetic applications of diphenyl diselenide.
| Feature | Description |
|---|---|
| General Use | Source of the PhSe group in organic synthesis [2]. |
| Key Reaction: Reduction | Ph₂Se₂ + 2 Na → 2 PhSeNa. PhSeNa is a nucleophile for introducing the PhSe group via reaction with alkyl halides, sulfonates, and epoxides [2]. |
| Key Reaction: Chlorination | Ph₂Se₂ + Cl₂ → 2 PhSeCl. PhSeCl is a powerful electrophile used to introduce PhSe groups to enolates, alkenes, Grignard reagents, etc. [2]. |
| Modern Application: Catalysis | Organoselenium catalysts (including Ph₂Se₂ derivatives) are used for alkene difunctionalization, offering low cost, low toxicity, and strong functional group compatibility [3]. |
Recent research focuses on developing greener methods for organoselenium chemistry. Electrochemical and photochemical approaches are particularly promising alternatives to conventional synthesis [4].
The broader field of organoselenium chemistry shows dynamic growth, underscoring the relevance of compounds like this compound.
The transformation occurs in two main steps: oxidation of a selenide to a selenoxide, followed by a syn elimination.
The following diagram illustrates the mechanism from selenide to the final alkene product, including the cyclic transition state.
The table below summarizes the fundamental characteristics of the selenoxide elimination reaction and key experimental data.
| Feature/Aspect | Details |
|---|---|
| General Mechanism | Concerted, intramolecular, syn elimination via a 5-membered cyclic transition state [1] |
| Typical Temperature Range | -50 °C to 40 °C [1] |
| Stereoselectivity | Highly selective for the formation of trans- (E-) alkenes in acyclic systems [1] [2] |
| Computational Energy Barrier | ΔE‡ ≈ 21.4 kcal mol⁻¹ (for model reaction: CH₃Se(O)CH₂CH₃ → CH₂=CH₂ + CH₃SeOH in gas phase) [3] |
| Primary Oxidants | H₂O₂ (most common), _m_CPBA (for acid-sensitive substrates), Ozone (for sensitive workups) [1] |
| Common Selenylating Reagents | Benzeneselenyl chloride (PhSeCl), Diphenyl diselenide ((PhSe)₂) [1] [4] |
A typical procedure for synthesizing an α,β-unsaturated carbonyl compound via selenoxide elimination involves selenylation followed by oxidation-elimination [1] [4].
This step introduces the phenylseleno group at the alpha position of a saturated carbonyl.
This step converts the selenide into the alkene.
The selenoxide elimination reaction is being leveraged in cutting-edge biomedical research, particularly for its responsiveness to Reactive Oxygen Species (ROS).
The toxic effects of DPDS have been rigorously studied in cultured mammalian cells. The table below summarizes its cytotoxic, genotoxic, and mutagenic effects based on research using Chinese hamster lung fibroblasts (V79 cells) [1].
| Toxicological Endpoint | Experimental Assay | Key Findings | Proposed Mechanism |
|---|---|---|---|
| Cytotoxicity | MTT, Neutral Red (NR) uptake, Trypan Blue (TB) exclusion, Colony Formation Efficiency (CFE) | Significant cytotoxicity at concentrations >50 μM; time-dependent decrease in viability observed as early as 1-3 hours at high doses (200 μM) [1]. | Glutathione (GSH) depletion, oxidative stress, and lipid peroxidation [1]. |
| Genotoxicity | Comet Assay, Micronucleus Test | Significant DNA damage (comet assay) and chromosomal damage (micronucleus formation) at concentrations of ≥10 μM [1]. | Direct interaction with DNA and/or oxidative DNA damage induced by reactive oxygen species (ROS) [1]. |
| Mutagenicity | Salmonella/Microsome Test | Induced frameshift mutations in Salmonella typhimurium strains [1]. | Interaction with bacterial DNA, potentially through a pro-oxidant mechanism [1]. |
For researchers seeking to replicate or understand these toxicity studies, here are the detailed methodologies used in the key experiments cited above [1].
The toxicity of organoselenium compounds can vary significantly between species and routes of administration. The table below shows a comparison of the acute toxicity of DPDS and a related compound, diphenyl ditelluride, in rats and mice [2].
| Compound | Species | Route | LD₅₀ | Observations |
|---|---|---|---|---|
| Diphenyl Diselenide (DPDS) | Mouse | Intraperitoneal (i.p.) | 210 μmol/kg | Less toxic in mice than ditelluride [2]. |
| Diphenyl Diselenide (DPDS) | Rat | Intraperitoneal (i.p.) | 346 μmol/kg | More toxic in rats than diselenide in mice [2]. |
| Diphenyl Ditelluride | Mouse | Intraperitoneal (i.p.) | 150 μmol/kg | Far less toxic in mice than in rats [2]. |
| Diphenyl Ditelluride | Rat | Intraperitoneal (i.p.) | 0.65 μmol/kg | Extremely toxic; also highly toxic via subcutaneous route [2]. |
The toxicity of DPDS is primarily linked to its interaction with cellular thiols and the subsequent induction of oxidative stress. The diagram below visualizes the proposed signaling pathways and logical relationships involved in DPDS toxicity.
>The proposed mechanism of DPDS toxicity involves initial reactions with cellular thiols, leading to oxidative stress and multiple downstream damaging effects [1] [3].
Based on the compiled data, here are the critical considerations for professionals:
Diphenyl selenoxide (Ph₂SeO) is a solid at room temperature. Its solubility is significantly influenced by strong intermolecular interactions with polar solvents [1].
The table below summarizes the available quantitative solubility data for this compound.
| Solvent | Solubility (mol·kg⁻¹) at 298.15 K | Notes |
|---|---|---|
| Methanol | 0.90 | Protic solvent; forms hydrogen bonds with the Se=O group [1]. |
| Acetonitrile | 0.61 | Aprotic solvent; strong dipole-dipole interactions with the Se=O group [1]. |
The molecular interactions of this compound in solution can be visualized as follows:
Interaction profile of this compound with different solvent types.
The following methodology, adapted from a study on the structurally similar diphenyl sulfoxide, can be used to determine the solubility of this compound [1].
Materials Preparation
Procedure
Analysis
While detailed stability studies specifically on this compound are limited, its behavior can be inferred from the general chemistry of organoselenium compounds.
Based on its chemical properties, here are practical handling guidelines:
The table below summarizes the Selenium-77 (⁷⁷Se) NMR chemical shifts for diphenyl selenoxide and related compounds, collected from the literature [1]. The chemical shift for this compound itself is explicitly mentioned as a reference point.
| Compound | ⁷⁷Se NMR Chemical Shift (δ, ppm) |
|---|---|
| This compound | 126.4 (downfield from selenophene) |
| Diphenyl Selenide (for comparison) | Resonates in the region for diarylselenides [1] |
This compound is primarily known for the selenoxide elimination reaction, a key transformation in organic synthesis.
Diagram of the selenoxide elimination reaction pathway.
Experimental Context: The 126.4 ppm chemical shift for this compound is cited in the context of analyzing fused heterocyclic systems. A large chemical shift difference between two different selenium atoms in a molecule provided "strong evidence for the more positive nature" of one selenium atom, with its shift being close to that of this compound, which carries a partial positive charge [1]. This illustrates the utility of ⁷⁷Se NMR in probing electronic environments.
While a direct protocol for this compound is unavailable, its synthesis typically involves oxidation of diphenyl selenide.
The table below summarizes the primary organoselenium species involved in catalytic cycles and their roles.
| Species | Role in Catalysis | Key Characteristics & Fate |
|---|---|---|
| Diphenyl Diselenide (PhSeSePh) [1] | Stable, common catalyst precursor. | Oxidized by peroxides to form active oxidizing species. |
| Selenoxide [1] [2] | Key intermediate. | Formed from oxidation of monoselenides; undergoes elimination or further oxidation. |
| Selenenic Acid (PhSeOH) [1] | Reactive intermediate. | Elusive; quickly reacts to form diselenides or is further oxidized. |
| Seleninic Acid (PhSeO₂H) [1] | Active oxidant precursor. | Can be further oxidized to the highly active perseleninic acid. |
| Perseleninic Acid (PhSeO₃H) [1] | Powerful oxidizing agent. | The real oxidant in many catalytic reactions with H₂O₂. |
The following diagram illustrates the established catalytic cycle of diphenyl diselenide with hydroperoxides, showing the pathway to forming the key oxidizing species.
Diagram 1. The catalytic cycle of diphenyl diselenide with hydroperoxides, leading to the formation of the active oxidant, perseleninic acid.
Selenium catalysis, with diphenyl diselenide as a key player, is valued for its mild conditions and high selectivity, often utilizing green oxidants like H₂O₂ [1] [3].
The selenoxide elimination reaction is a classic example of the intermediate's role. As shown below, the selenoxide undergoes a syn elimination to form the desired alkene.
Diagram 2. The selenoxide elimination reaction pathway for alkene synthesis.
Recent groundbreaking research has repurposed selenium catalysis for systems chemistry, creating synthetic negative feedback loops [4] [5]. In these systems, thiols trigger the release of aromatic selenols from dormant precursors (selenocarbonates). The selenols then catalyze the oxidation of thiols by organic peroxides, effectively creating a loop where the product (thiol) induces its own consumption.
When this negative feedback loop is coupled with an autocatalytic thiol production reaction in a flow reactor, it results in sustained chemical oscillations [5]. This provides a new regulatory motif for constructing life-inspired adaptive materials and complex reaction networks.
The following is a generalized methodology for a typical selenium-catalyzed reaction, illustrating how diphenyl diselenide is applied in practice [1].
While primarily a synthetic tool, the biological activity of diphenyl diselenide is a critical consideration for drug development.
The field of selenium catalysis continues to evolve. Current trends focus on developing more sustainable and efficient processes, including:
The selenoxide elimination reaction represents a powerful method in synthetic organic chemistry for the regioselective formation of carbon-carbon double bonds from saturated precursors. This transformation has gained significant utility in complex molecule synthesis, particularly in pharmaceutical and natural product chemistry, due to its mild reaction conditions and excellent functional group compatibility. The reaction typically proceeds through the oxidation of an organoselenium compound to the corresponding selenoxide, which undergoes spontaneous syn elimination to yield an alkene. The diphenyl selenoxide variant has emerged as a particularly valuable approach due to the ease of introducing the selenium moiety and the predictability of the elimination process.
Compared to alternative dehydrogenation methods, selenoxide elimination offers several distinct advantages: the reaction generally proceeds at or below room temperature (-50°C to 40°C), allows for precise control over alkene geometry, and demonstrates high compatibility with acid- and base-sensitive functional groups [1]. Furthermore, the phenylseleno group can be readily introduced at the α-position of carbonyl compounds through various methods, making this approach particularly valuable for synthesizing α,β-unsaturated carbonyl compounds—crucial intermediates in many synthetic pathways [2].
The selenoxide elimination proceeds through a well-defined concerted mechanism that ensures predictable stereochemical outcomes. The reaction pathway begins with oxidation of the selenide to the corresponding selenoxide, followed by an intramolecular syn elimination through a cyclic, five-membered transition state [1]. This transition state requires the carbon-hydrogen and carbon-selenium bonds to be coplanar, resulting in specific stereochemical implications for the resulting alkene.
Selenoxide Formation: The selenium atom in diphenyl selenide derivatives undergoes oxidation by various oxidizing agents to form the corresponding selenoxide. This transformation increases the acidity of β-protons and activates the system for elimination.
Syn Elimination: The actual elimination proceeds through a concerted mechanism where the β-proton is abstracted by the oxygen of the selenoxide group while the C-Se bond cleaves, resulting in the formation of a carbon-carbon double bond. This syn requirement has significant implications for stereochemistry in cyclic systems [1] [3].
The following diagram illustrates the complete selenoxide elimination mechanism and its application in alkene synthesis:
Diagram 1: Complete mechanistic pathway of selenoxide elimination reaction for alkene synthesis. The reaction begins with oxidation of the selenide precursor, proceeds through a cyclic transition state requiring syn periplanar geometry, and yields the desired alkene along with selenium-containing byproducts that can be further oxidized or removed.
The stereospecific nature of the selenoxide elimination has been extensively studied. Evidence indicates that the elimination is predominantly syn, requiring the hydrogen and selenium groups to be aligned in the same plane [1]. However, epimerization may occur at both carbon and selenium centers under certain conditions, which can complicate stereochemical predictions. In acyclic systems, the reaction demonstrates high trans-selectivity when α-phenylseleno carbonyl compounds are employed [1].
The formation of conjugated double bonds is thermodynamically favored, and endocyclic double bonds typically predominate over exocyclic variants unless no syn hydrogen is available in the ring system. The stereogenicity of selenium adds another dimension to the reaction, as diastereomeric selenoxides may exhibit different elimination rates, as demonstrated by the observation that one diastereomer of a steroidal selenoxide decomposed at 0°C while another was stable to 5°C [1].
The introduction of the phenylseleno group represents the first critical step in the selenoxide elimination sequence. Several electrophilic and nucleophilic selanylating reagents have been developed for this purpose, each with distinct advantages for specific substrate classes.
Table 1: Common Selenating Reagents for Selenoxide Elimination Chemistry
| Reagent | Type | Applications | Advantages/Limitations |
|---|---|---|---|
| Benzeneselenenyl chloride | Electrophilic | Direct α-selenation of enols/enolates | Highly reactive; may require fresh preparation |
| Diphenyl diselenide | Nucleophilic | Conversion with enolates in presence of oxidants | More stable; requires activation |
| Benzeneselenenyl bromide | Electrophilic | Alternative to chloride analog | Similar reactivity to chloride |
| Sodium benzeneselenolate | Nucleophilic | Alkylation with halides | Anionic reagent |
| Trimethylsilyl phenyl selenide | Nucleophilic | Silyl enolate reactions | Compatible with silylated substrates |
While simple phenylseleno compounds are most commonly employed in elimination reactions, derivatives with electron-withdrawing substituents on the aromatic ring (such as 2-nitrophenylselenides) can accelerate the elimination rate. However, these modified reagents are often more expensive to prepare, making standard phenylselenides preferable for most applications where reaction times of several minutes are acceptable [1].
The choice of oxidizing agent is crucial for successful selenoxide elimination, as it impacts reaction efficiency, functional group tolerance, and product purity. Different oxidants offer specific advantages for particular substrate classes.
Table 2: Comparison of Oxidizing Agents for Selenoxide Formation
| Oxidant | Reaction Conditions | Applications | Notes and Precautions |
|---|---|---|---|
| Hydrogen peroxide (H₂O₂) | -50°C to 40°C, often in excess | General purpose oxidation | Autocatalytic; can cause over-oxidation of sensitive substrates [1] |
| meta-Chloroperoxybenzoic acid (mCPBA) | Below decomposition temperature of selenoxide | Acid-sensitive substrates | Requires buffering with amine base to prevent acid-mediated side reactions [1] |
| Ozone | Low temperature, careful workup | Sensitive substrates, quinone synthesis | Dioxygen as only byproduct; excellent for complex molecules [1] |
| Ammonium persulfate | Aqueous or mixed solvent systems | Alkoxyselenylation reactions | Compatible with various nucleophiles [4] |
Hydrogen peroxide remains the most commonly employed oxidant due to its effectiveness and commercial availability. However, it's important to note that the oxidation using hydrogen peroxide is highly exothermic, acid-catalyzed, and autocatalytic [5]. Proper temperature control and addition rate are essential for safe and efficient reactions. For substrates containing oxidation-sensitive functional groups, mCPBA is often preferred as it oxidizes selenides below the temperature at which they decompose to alkenes, ensuring complete consumption of the oxidant before elimination begins [1].
This protocol describes the two-step synthesis of 2-acetyl-2-cyclohexen-1-one from 2-acetylcyclohexanone, illustrating the general approach for α,β-unsaturated ketone preparation via selenoxide elimination [5].
Reaction Setup: Charge a 500 mL three-necked round-bottomed flask equipped with a mechanical stirrer, pressure-equalizing dropping funnel, and nitrogen inlet/outlet with 3.36 g (0.140 mol) of sodium hydride (washed free of mineral oil). Flush the apparatus with nitrogen and add 100 mL of anhydrous tetrahydrofuran.
Enolate Formation: Stir and cool the suspension in an ice bath under static nitrogen atmosphere. Add a solution of 14.02 g (0.100 mol) of 2-acetylcyclohexanone in 15 mL of tetrahydrofuran over 15 minutes. Continue stirring and cooling for 20 minutes after hydrogen evolution ceases.
Selenation: Rapidly add a solution of 20.1 g (0.105 mol) of benzeneselenenyl chloride in 20 mL of tetrahydrofuran. Stir the reaction mixture at 0°C for 15 minutes.
Workup: Pour the contents into a mixture of 200 mL of 1:1 (v/v) diethyl ether-pentane, 50 mL of aqueous 7% sodium hydrogen carbonate, and 50 g of ice. Separate the layers and extract the aqueous layer with 50 mL of 1:1 ether-pentane. Combine the organic extracts, wash with 50 mL of saturated aqueous sodium chloride, and dry by filtration through anhydrous sodium sulfate.
Product Isolation: Evaporate the solvents under reduced pressure to obtain 29.2-30 g of crude 2-acetyl-2-phenylselenocyclohexanone as a solid. The product can be used without purification or purified by recrystallization from ether-pentane to yield material with mp 72-73°C.
Reaction Setup: Dissolve the crude selenide (approximately 0.1 mol) in 100 mL of dichloromethane in a 500 mL three-necked flask equipped with a dropping funnel, reflux condenser, thermometer, and magnetic stirrer.
Oxidation: Stir the solution at room temperature and add a 2-3 mL portion from a solution of 23.8 g of 30% hydrogen peroxide (7.14 g, 0.21 mol) in 20 mL of water to initiate the oxidation.
Temperature Control: After the exothermic reaction begins, cool the mixture in an ice-salt bath as necessary to maintain the temperature between 30-35°C during the remainder of the hydrogen peroxide addition.
Completion: Continue stirring until the yellow dichloromethane solution turns colorless and a precipitate of benzeneseleninic acid appears (approximately 15-30 minutes).
Workup: Filter the chilled suspension, washing the filter cake with 50 mL of dichloromethane. Wash the dichloromethane layer from the filtrate with 50 mL of aqueous 7% sodium hydrogen carbonate, dry by filtration through anhydrous sodium sulfate, and evaporate to obtain 12.8-13.7 g of crude product.
Purification: Distill the crude product using a Kügelrohr apparatus at 0.1 mm Hg with an oven temperature of 50-55°C to yield 11.0-11.9 g (79-85%) of 2-acetyl-2-cyclohexen-1-one.
Selenium Toxicity: Most selenium compounds are toxic; exercise care when handling them. Use appropriate personal protective equipment and work in a well-ventilated fume hood.
Exothermic Oxidation: The hydrogen peroxide oxidation of selenides is highly exothermic, acid-catalyzed, and autocatalytic. Carefully control the addition rate and maintain proper temperature control to avoid runaway reactions.
Peroxide Handling: Use hydrogen peroxide from recently opened bottles or titrate to verify concentration. Older solutions may decompose and lack the necessary oxidizing power.
The selenoxide elimination demonstrates excellent functional group tolerance across diverse substrate classes, though specific considerations apply to different carbonyl compounds:
Aldehydes and Ketones: α-Phenylseleno aldehydes are typically prepared from corresponding enol ethers and oxidized with mCPBA or ozone, as hydrogen peroxide may cause over-oxidation. α-Phenylseleno ketones can be prepared by kinetically controlled enolate formation and trapping with electrophilic selenylating reagents [1].
Base-Sensitive Substrates: Acid-catalyzed selenylation using benzeneselenyl chloride with enols allows functionalization of base-sensitive compounds. However, the seleno-Pummerer reaction can compete under acidic conditions, leading to α-dicarbonyl compounds as side products [1].
Extended Systems: The methodology extends beyond simple carbonyl compounds to include β-dicarbonyl systems, nitriles, and other acidifying groups that facilitate selenide formation through enolate chemistry [2].
Several competing pathways can reduce the efficiency of selenoxide elimination:
Seleno-Pummerer Reaction: Under acidic conditions, protonation of the selenoxide intermediate followed by elimination of hydroxide and hydrolysis leads to α-dicarbonyl compounds. This side reaction is less problematic for electron-rich carbonyls like esters and amides [1].
Over-Oxidation: Electron-rich alkenes produced during elimination may undergo further oxidation. This can be minimized by using stoichiometric oxidant and controlling reaction temperature [1].
Selenoxide Rearalkylation: Selanylation of the intermediate selenoxide can occur, leading to elimination products retaining carbon-selenium bonds. This is particularly problematic for ketones and aldehydes, while tertiary selenoxides cannot enolize and thus avoid this pathway [1].
The addition of amine bases such as diisopropylamine (1.5-2.0 equivalents) can suppress side reactions by neutralizing acidic byproducts and preventing the formation of reactive selenium species that might otherwise add to the product alkenes [6].
The selenoxide elimination has been employed as a key strategic transformation in the synthesis of numerous complex molecules:
Natural Product Synthesis: Thomas and colleagues utilized selenoxide elimination to prepare a critical intermediate (1) en route to the antiparasitic compound milbemycin G, demonstrating the method's utility in complex settings [7].
Bioactive Molecule Preparation: The methodology has been adapted for the synthesis of ajoene, a biologically active constituent of garlic, where selenoxide elimination introduces the crucial alkene moiety in the final step of the synthetic sequence [6].
Enantiomerically Pure Heterocycles: Selenoxide chemistry enables the preparation of enantiomerically pure 1,4-dioxanes from alkenes through alkoxyselenylation followed by elimination sequences, showcasing the method's utility in chiral heterocycle synthesis [4].
Recent innovations have expanded the applications of selenoxide elimination beyond traditional alkene synthesis:
Prodrug Activation: Selenoxide elimination can trigger enamine hydrolysis to release bioactive amines, providing a novel strategy for selective drug delivery in response to oxidative conditions [8]. This approach is particularly valuable for central nervous system targets where oxidative stress plays a role in disease pathology.
ROS-Responsive Systems: Selenium-containing compounds can be designed to undergo elimination specifically in response to reactive oxygen species (ROS), creating targeted therapeutic strategies for conditions with elevated oxidative stress [8].
These advanced applications highlight the continuing relevance and expanding utility of selenoxide elimination methodology in modern chemical synthesis and drug development.
While both sulfur and selenium analogs undergo similar elimination processes, key differences impact their synthetic utility:
Reaction Rates: Selenoxides undergo elimination much more rapidly than sulfoxides (typically between -50°C and 40°C for selenoxides versus elevated temperatures for sulfoxides) [1].
Functional Group Compatibility: The milder conditions for selenoxide elimination make it more suitable for complex molecules with thermally sensitive functional groups.
Synthetic Flexibility: Sulfoxides are more stable than selenoxides, allowing them to be carried through multiple synthetic steps before elimination—an advantage for certain strategic applications [1].
Several alternative methods exist for the conversion of saturated compounds to alkenes:
Saegusa Oxidation: Employing silyl enol ethers with palladium(II) acetate provides enones but requires stoichiometric amounts of palladium, limiting large-scale application [1].
DDQ Oxidation: Particularly effective for β-dicarbonyl compounds, but with narrower substrate scope compared to selenoxide methodology [1].
Direct Catalytic Dehydrogenation: Transition metal-catalyzed approaches continue to develop but often lack the regioselectivity and functional group tolerance of selenoxide elimination.
The selenoxide elimination remains the method of choice for many applications due to its reliability, predictability, and compatibility with complex molecular architectures.
The selenoxide elimination reaction using this compound precursors represents a robust and well-established method for alkene synthesis with particular value in the preparation of α,β-unsaturated carbonyl compounds. The mild reaction conditions, excellent functional group tolerance, and predictable stereochemical outcomes ensure its continued relevance in modern synthetic chemistry, particularly in pharmaceutical and natural product synthesis.
Recent advances have expanded the applications of this classic transformation into emerging areas including prodrug development, ROS-responsive systems, and targeted therapeutic strategies. The fundamental understanding of substituent effects, oxidation kinetics, and competing pathways continues to inform the optimal application of this valuable synthetic method.
As synthetic chemistry evolves toward increasingly complex molecular targets, the selenoxide elimination remains an essential tool for the selective installation of carbon-carbon double bonds under conditions compatible with sophisticated functionality.
Organoselenium compounds, particularly diphenyl diselenide and its derivatives, have emerged as powerful tools in green chemistry. They serve as efficient catalysts for various organic transformations, often leveraging benign oxidants like hydrogen peroxide (H₂O₂) and operating under mild conditions [1] [2] [3]. The following notes and protocols detail their applications.
This protocol, adapted from a synthesis of coumarinolignans, utilizes diphenyl selenoxide as a catalyst for the oxidative coupling of phenols and alkenes [4].
1. Application Note
2. Experimental Methodology
This protocol outlines a general approach for the difunctionalization of alkenes, a transformation where two functional groups are added across a carbon-carbon double bond [1].
1. Application Note
2. Experimental Methodology
The table below summarizes key quantitative data from related organoselenium-catalyzed reactions for easy comparison.
Table 1: Summary of Quantitative Data in Organoselenium Catalysis
| Reaction Type | Catalyst | Oxidant/ Conditions | Key Metric (Yield/Conversion) | Reference |
|---|---|---|---|---|
| α-Selenylation of Ketones | Diphenyl diselenide | Light (CFL UVA), pyrrolidine | Up to 96% yield | [5] |
| Phenolic Oxidative Coupling | This compound | Not specified | "Good product yield", "decreased reaction time" | [4] |
| Epoxidation of Alkenes | Selenonic Acids | H₂O₂ | Forms potent oxidant (perseleninic acid) | [2] |
The high catalytic activity of diaryl diselenides stems from a redox cycle involving hydrogen peroxide. The following diagram illustrates the generally accepted mechanism for diphenyl diselenide, which proceeds via key oxidized selenium intermediates such as perseleninic acid, the true oxidizing species [2].
Figure 1: Simplified catalytic cycle of diphenyl diselenide with H₂O₂, leading to alkene functionalization.
The general experimental workflow for these catalytic reactions, from setup to analysis, is outlined below.
Figure 2: A generic workflow for organoselenium-catalyzed reactions.
Research is actively progressing towards developing more sustainable and industrially applicable selenium catalysis. This includes the design of heterogeneous and recyclable catalytic systems, such as polymer-supported selenium catalysts, which facilitate product separation and catalyst reuse [3]. Furthermore, the exploration of metal-free and photoinduced reactions using light as a clean energy source represents a significant trend in advancing the green credentials of this field [5] [6].
The selenoxide elimination-triggered enamine hydrolysis is a one-pot reaction sequence that enables the formation of primary and secondary amines under oxidative conditions. This approach is especially attractive in pharmaceutical chemistry, as it allows for the design of prodrugs responsive to oxidative stress, a condition often found in specific disease microenvironments like tumors or inflamed tissues [1] [2].
The core principle involves a selenium-based precursor that, upon oxidation, undergoes a syn-elimination to form an enamine intermediate. This unstable enamine is then rapidly hydrolyzed in aqueous conditions to yield the final primary amine and a carbonyl byproduct [1]. This combined process represents an innovative synthetic route for obtaining such amines, differing from traditional methods like Gabriel synthesis or reductive amination [1].
The mechanism is a cascade involving two key steps: initial selenoxide elimination followed by enamine hydrolysis.
The first step requires the oxidation of the organoselenium compound to the corresponding selenoxide using an oxidant such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA) [1] [3]. This selenoxide intermediate then undergoes a concerted, intramolecular syn elimination. In this step, the vicinal hydrogen atom is abstracted, leading to the cleavage of the C-Se bond and the formation of a trans-olefin—in this specific case, an enamine [1] [3]. The byproduct is selenenic acid, which is readily oxidized further to seleninic acid [1].
The enamine produced is electrophilic and unstable in aqueous media. The hydrolysis mechanism begins with the protonation of the β-carbon atom of the enamine, favored over nitrogen protonation. This protonation leads to a rearrangement, forming an iminium ion. This iminium ion is highly electrophilic and is attacked by a water molecule. Subsequent steps, including deprotonation and the loss of an amine leaving group, yield the final primary amine and a carbonyl compound (e.g., an aldehyde) [1] [4].
The following diagram illustrates the complete mechanistic pathway:
Fig. 1: The complete reaction pathway from selenium precursor to primary amine.
Computational insights from Density Functional Theory (DFT) studies reveal that the syn-elimination step has an energy barrier of approximately 7.6 kcal mol⁻¹. The subsequent hydrolysis step, which involves the addition of H₃O⁺ to the enamine, has a higher activation energy of 51.8 kcal mol⁻¹ in a continuum solvent model, though this is likely lowered in practice with the involvement of explicit water molecules facilitating proton transfer [1].
The following table consolidates key quantitative data and observations from model studies, primarily using NMR spectroscopy and DFT calculations [1].
Table 1: Experimental kinetic and thermodynamic data for the model reaction of compound 3.
| Parameter | Value / Observation | Experimental Conditions |
|---|---|---|
| Oxidant | Hydrogen Peroxide (H₂O₂) | 1.2 equivalents, RT |
| Solvent | Deuterated Water (D₂O) | - |
| Reaction Progress (NMR) | Progressive disappearance of α-H signal; appearance and subsequent disappearance of selenoxide diastereoisomer signals. | - |
| Time to High Conversion | 70 minutes | - |
| Amine Yield (Relative Abundance) | 72% (Morpholine hydrochloride) | After 70 minutes |
| Starting Material Consumption | < 10% remaining | After 70 minutes |
| DFT Energy Barrier (Elimination) | 7.6 kcal mol⁻¹ | COSMO-ZORA-OLYP/TZ2P level, in water |
| Energetics of Elimination Step | ΔG = -76.7 kcal mol⁻¹ (exothermic) | Relative to starting reactants |
This protocol is adapted from the model reaction for synthesizing morpholine, providing a generalizable procedure for researchers [1].
The experimental workflow is summarized below:
Fig. 2: A flowchart of the experimental procedure from reaction initiation to product isolation.
This methodology holds significant promise in the field of targeted drug delivery and prodrug design.
Diphenyl selenoxide derivatives are important intermediates in medicinal chemistry and materials science due to their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties. Traditional synthetic methods often involve prolonged reaction times and harsh conditions, leading to moderate yields and functional group incompatibility. Microwave-assisted synthesis offers a rapid, efficient, and eco-friendly alternative, significantly reducing reaction times and improving yields through direct energy transfer and enhanced reaction kinetics. These protocols outline optimized methodologies for synthesizing and applying this compound derivatives using microwave irradiation, emphasizing reproducibility and scalability for research and industrial use.
Objective: To synthesize this compound from diphenyl diselenide via microwave-assisted oxidation. Reagents:
Equipment:
Procedure:
Yield: 85–90%. Characterization:
Notes:
Objective: To prepare 3-(phenylselenyl)indoles, which can be oxidized to selenoxide derivatives, using microwave-assisted C–H selenylation [2].
Reagents:
Procedure:
Yield: 90–95%. Oxidation to Selenoxide: Follow Protocol 2.1 to oxidize the product to the corresponding selenoxide.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of this compound Derivatives.
| Parameter | Conventional Method | Microwave Method (This Work) |
|---|---|---|
| Reaction Time | 2–4 hours | 5–15 minutes |
| Yield (%) | 50–70 | 85–95 |
| Temperature (°C) | 25–80 | 80–100 |
| Solvent Volume (mL/mmol) | 15–20 | 5–10 |
| Energy Consumption | High | Low (direct heating) |
Table 2: Optimization of Microwave Parameters for Selenoxide Synthesis.
| Temperature (°C) | Time (min) | Power (W) | Yield (%) |
|---|---|---|---|
| 60 | 15 | 150 | 70 |
| 80 | 10 | 200 | 88 |
| 100 | 5 | 250 | 85 |
| 120 | 5 | 300 | 80 (decomposition) |
This compound derivatives exhibit promising biological activities. For example:
Mechanism Insight: Selenoxides interfere with signaling pathways, such as MAPK cascades, by modulating phosphorylation dynamics [4].
Diagram 1: Microwave-Assisted Synthesis Workflow.
Title: Workflow for Microwave Synthesis of this compound
Diagram 2: Signaling Pathway of Selenoxide Biological Activity.
Title: Selenoxide Modulation of MAPK Signaling
Microwave-assisted synthesis provides an efficient, scalable, and sustainable route to this compound derivatives, with enhanced yields and reduced reaction times. These protocols enable researchers to leverage these advantages for drug discovery and materials science applications.
Selenium chemistry has emerged as a cornerstone of modern synthetic methodology, particularly in the construction of heterocyclic compounds with significant pharmaceutical relevance. As a vital biological micronutrient essential to the human body, selenium is present in various natural products, amino acids, and proteins. The unique properties of selenium—including its larger atomic size, lower electronegativity, and higher electron-donor ability compared to oxygen and sulfur—make it particularly valuable in synthetic chemistry. These characteristics contribute to selenium's superior polarizability and nucleophilicity, which often result in organoselenium compounds exhibiting enhanced pharmaceutical properties compared to their organosulfur analogs. [1]
The strategic incorporation of selenium atoms into heterocyclic frameworks represents a powerful approach in medicinal chemistry and drug discovery. Heterocycles constitute approximately 70% of all marketed drugs, with eight out of ten of the most utilized drugs containing at least one heterocyclic moiety. The integration of selenium into these structures frequently enhances their efficacy, selectivity, and pharmacokinetic properties. Notable examples include ebselen, a heterocyclic selenium compound that has demonstrated promising antioxidant, anti-inflammatory, and neuroprotective activities in clinical trials for conditions ranging from bipolar disorders to SARS-CoV-2 infection. Significantly, replacing the selenium atom in ebselen with sulfur results in complete loss of activity, highlighting the unique value of selenium in pharmaceutical applications. [1]
Diphenyl diselenide (Ph₂Se₂) has established itself as an exceptionally versatile reagent in contemporary organic synthesis, particularly for the construction of selenium-containing heterocycles. This yellow crystalline solid, characterized by a distinctive selenium-selenium bond, serves as a convenient precursor for various reactive selenium intermediates. Its stability, ease of preparation, and ability to be transformed into diverse organoselenium reagents through halogenation, oxidation, or reduction make it particularly valuable for synthetic applications. [1] [2]
The utility of diphenyl diselenide stems from its ability to generate multiple reactive selenium species under controlled conditions, including organyl selenide halides, selenenic acids, and various selenium radicals (RSe•). This transformation versatility enables access to a wide range of synthetic transformations, making diphenyl diselenide a preferred selenium source in many heterocyclic synthesis protocols. Additionally, its compatibility with metal-free systems and ability to function effectively under mild reaction conditions with low catalytic loadings (often below 10 mol%) align well with contemporary demands for sustainable synthetic methodologies. [1] [2]
Table 1: Key Properties and Handling Considerations for Diphenyl Diselenide
| Property | Specification | Practical Implications |
|---|---|---|
| Physical State | Yellow crystalline solid | Easily handled and weighed |
| Melting Point | 59–61°C | Convenient for purification |
| Solubility | Soluble in dichloromethane, THF; insoluble in water | Compatible with common organic solvents |
| Stability | Sensitive to air and moisture | Requires inert atmosphere storage |
| Toxicity | Toxic compound | Requires well-ventilated conditions or inert atmosphere |
Principle: This protocol utilizes the syn elimination of selenoxides to prepare α,β-unsaturated carbonyl compounds from saturated precursors, following a mechanism related to the Cope reaction. [3]
Materials:
Procedure:
α-Selanylation:
Oxidation:
Elimination:
Work-up:
Purification:
Notes:
Principle: This protocol employs diphenyl diselenide as a radical mediator to facilitate the construction of selenium-containing heterocycles through radical-initiated cyclization reactions. [2]
Materials:
Procedure:
Notes:
Principle: This method utilizes diphenyl diselenide in conjunction with copper catalysis and Selectfluor to construct selenium-containing heterocycles such as oxazoles and benzotriazoles. [2]
Materials:
Procedure:
Notes:
Table 2: Comparison of Selenoxide Formation Reagents and Conditions
| Reagent | Solvent Conditions | Temperature Range | Reaction Time | Applications |
|---|---|---|---|---|
| Diphenyl diselenide | THF, DMF, CH₂Cl₂ | -78°C to rt | 2-8 hours | General α-selanylation |
| Benzeneselenyl chloride | CH₂Cl₂, CHCl₃ | 0°C to rt | 0.5-2 hours | Acid-catalyzed selanylation |
| Sodium benzeneselenolate | EtOH, THF | 0°C to reflux | 1-4 hours | Nucleophilic selanylation |
| Trimethylsilyl phenyl selenide | THF, DMF | -78°C to rt | 2-6 hours | Enolate trapping |
The selenoxide elimination represents one of the most synthetically valuable transformations in organoselenium chemistry, enabling efficient access to α,β-unsaturated carbonyl systems. The reaction proceeds through a concerted syn elimination pathway with the carbon-hydrogen and carbon-selenium bonds being coplanar in the transition state. This mechanism typically favors the formation of conjugated double bonds, with endocyclic double bonds predominating over exocyclic alternatives. [3]
The following diagram illustrates the complete synthetic workflow for the preparation of α,β-unsaturated carbonyl compounds via selenoxide elimination:
The kinetic profile of selenoxide elimination is notably influenced by quantum tunneling effects, as evidenced by kinetic isotope effect studies. Most selenoxides decompose to the corresponding alkenes at temperatures between -50 and 40°C, significantly lower than required for analogous sulfoxide eliminations. The reaction is highly trans-selective when acyclic α-phenylseleno carbonyl compounds are employed, though epimerization at both carbon and selenium centers may occur during the reaction, particularly under acid-catalyzed conditions. [3]
Toxicity Profile: Organoselenium compounds, including diphenyl diselenide, require careful handling due to their potential toxicity. Although generally less toxic than inorganic selenium compounds, appropriate precautions are essential to minimize exposure risks. [2]
Handling Protocols:
Waste Disposal:
Stability Considerations:
The strategic application of diphenyl diselenide in the synthesis of selenium-containing heterocycles provides synthetic chemists with powerful methodologies for accessing structurally diverse compounds with significant pharmaceutical potential. The protocols outlined in these application notes highlight the versatility, efficiency, and selectivity of selenium-based transformations, particularly for constructing valuable synthetic intermediates such as α,β-unsaturated carbonyl compounds and various selenium-containing heterocyclic systems.
Future developments in this field will likely focus on several key areas:
The continuing evolution of selenium chemistry promises to deliver increasingly sophisticated synthetic tools that will facilitate drug discovery efforts and expand the structural diversity of selenium-containing compounds available for biological evaluation. As research in this field advances, the unique properties of selenium are likely to yield additional unexpected discoveries and applications across chemical sciences.
The table below summarizes the key concepts from the search results that inform the proposed application note.
| Concept | Description | Relevance to Diphenyl Selenoxide & Flow Chemistry |
|---|---|---|
| Selenium Catalysis [1] | Organoselenides, including diphenyl diselenide, are efficient catalysts for oxidations using H2O2. The catalytic cycle involves oxidation to species like seleninic and perseleninic acids. | This compound is a likely intermediate in this cycle. Flow chemistry is ideal for managing such multi-step, exothermic oxidation reactions. |
| Flow Chemistry Advantages [2] [3] | Offers improved heat/mass transfer, safe handling of hazardous reagents, and access to wide process windows (high T, P). Enables precise control over reaction parameters. | Provides a safer, more efficient platform for selenium-catalyzed oxidations compared to traditional batch methods. |
| High-Throughput Optimisation [2] [4] | Flow chemistry is highly compatible with High-Throughput Experimentation (HTE) and Design of Experiments (DoE) for rapid reaction screening and optimisation. | A DoE approach can be used to efficiently optimise the complex parameter space of a selenium-catalyzed reaction in flow. |
Based on the general principles of selenium chemistry [1] and flow reactor setup [4], here is a detailed protocol for a representative reaction: the selenium-catalyzed epoxidation of alkenes using hydrogen peroxide in a continuous flow system.
This protocol describes the epoxidation of alkenes using a catalytic amount of diphenyl diselenide (1) in a continuous flow reactor. Hydrogen peroxide oxidizes the diselenide to perseleninic acid (8), which serves as the active oxygen-transfer species for the epoxidation [1]. The use of a flow reactor ensures excellent heat control to manage the exothermic steps, minimizes decomposition of sensitive intermediates and products, and allows for safe handling of concentrated H22O2 [2].
The table below lists the essential components for assembling the flow reactor system [4].
| Component | Specification | Notes |
|---|---|---|
| Syringe Pumps | Two or more, capable of precise flow rates. | For feeding reagent solutions. |
| Tubing | PTFE, 1/16" outer diameter. | Chemically inert; suitable for organic solvents. |
| Reactor Coil | PTFE or stainless steel tubing (e.g., 10-20 mL volume). | Volume determines residence time. |
| Back Pressure Regulator (BPR) | Rated for desired pressure. | Allows for operation above solvent boiling point. |
| Water Baths & Hotplate | - | For temperature control of the reactor coil. |
| HPLC System | - | For quantitative analysis of conversion/yield. |
Solution Preparation:
Reactor Assembly:
Reaction Execution:
To optimize this process, a DoE approach is far more efficient than one-factor-at-a-time (OFAT) experimentation [4]. A Face-Centred Central Composite (CCF) design is recommended to explore the parameter space and model the reaction outcome.
| Factor | Low Level (-1) | Middle Level (0) | High Level (+1) |
|---|---|---|---|
| Residence Time (min) | 5 | 15 | 25 |
| Temperature (°C) | 40 | 60 | 80 |
| H2O2 Equiv. | 1.2 | 1.6 | 2.0 |
| Catalyst Loading (mol%) | 2 | 6 | 10 |
The response (e.g., epoxide yield) can be fitted to an empirical model to identify optimal conditions and understand factor interactions. For example, the model may reveal that a higher temperature is particularly beneficial at shorter residence times.
Electrosynthesis has emerged as a sustainable and powerful tool for constructing organoselenium compounds, utilizing electrons as traceless redox agents instead of conventional chemical oxidants or reductants. This approach aligns with green chemistry principles by reducing waste generation and avoiding stoichiometric toxic reagents [1]. Selenium-based catalysts, particularly diphenyl diselenide, are favored in these protocols due to their low cost, low toxicity, stability in air and water, and strong compatibility with diverse functional groups [2].
In a typical mechanism, diphenyl diselenide is oxidized at the anode to generate an electrophilic selenium cation (PhSe⁺) or seleneryl radical cation. This active species then reacts with unsaturated substrates to initiate functionalization or cyclization reactions [1] [3].
Table 1: Representative Examples from Protocol 1 (2,1-Benzoxazole Synthesis) [3]
| Substrate Structure | Product | Yield (%) |
|---|---|---|
| R = H, Ar = Ph | 2-phenyl-2,1-benzoxazole | 85 |
| R = OMe, Ar = Ph | 2-phenyl-5-methoxy-2,1-benzoxazole | 78 |
| R = Cl, Ar = 4-Me-C₆H₄ | 2-(p-tolyl)-5-chloro-2,1-benzoxazole | 81 |
Table 2: Representative Examples from Selenocyclization Reactions [1]
| Starting Material | Product | Yield Range (%) |
|---|---|---|
| Allyl amides / Diphenyl diselenide | Seleno-functionalized oxazolines | 60-90 |
| Unsaturated oximes / Diphenyl diselenide | Seleno-isoxazolines | 55-88 |
| Alkenoic acids / Diphenyl diselenide | Selenated γ-lactones | 65-85 |
The following diagram illustrates the general experimental workflow and mechanistic pathway for the electrochemical selenium-catalyzed synthesis of 2,1-benzoxazoles [3]:
While the searched protocols focus on diphenyl diselenide, your interest in diphenyl selenoxide suggests a promising research direction. To find specific protocols:
Q: Why is this compound so sensitive and how can I prevent it from decomposing? this compound is highly prone to a rapid, intramolecular reaction called selenoxide elimination, which typically occurs at temperatures between -50 °C and 40 °C [1]. To prevent decomposition, adhere to these practices:
Q: What does the decomposition pathway look like? The decomposition proceeds via a syn-elimination to form a carbon-carbon double bond. The diagram below illustrates this pathway and its relationship to your experimental workflow.
This protocol for generating this compound emphasizes caution due to its instability and is adapted from standard selenoxide preparation methods [1].
Important Safety Note: Consult relevant Safety Data Sheets (SDS) before starting. Diphenyl selenide, the common precursor, is classified as an acute toxicant [2]. Use appropriate personal protective equipment (PPE) including gloves and eyeshields.
1. Objective To synthesize this compound from diphenyl diselenide and use it immediately in a subsequent reaction (e.g., selenoxide elimination).
2. Materials
3. Step-by-Step Procedure
| Step | Action | Key Parameters & Tips |
|---|---|---|
| 1. | In a flame-dried Schlenk flask under inert atmosphere, dissolve diphenyl diselenide in anhydrous, degassed DCM. | Ensure the system is under a positive pressure of inert gas. |
| 2. | Cool the solution to 0°C using an ice-water bath. | Maintaining low temperature during oxidation is crucial. |
| 3. | Slowly add, via syringe, 1.1 equivalent of mCPBA (or H₂O₂) dissolved in a minimum of the same dry solvent. | Tip: mCPBA is often preferred over H₂O₂ as it oxidizes at low temps and avoids over-oxidation side reactions [1]. |
| 4. | Stir the reaction mixture at 0°C for 1-2 hours. Monitor reaction progress by TLC. | The formation of this compound is rapid. |
| 5. | Do not isolate. The resulting this compound solution should be kept cold and used immediately in the next step of your synthesis. | Critical: Isolation of the pure selenoxide is generally not recommended due to its instability. |
| 6. | Transfer the cold solution via cannula to a solution of your substrate (e.g., an enolizable carbonyl) to proceed with the desired selenoxide elimination. | The elimination to form the alkene proceeds rapidly upon gentle warming [1]. |
Understanding the quantitative toxicity data is the first step in risk assessment. The table below summarizes key findings from experimental models:
| Toxicity Endpoint | Experimental Model | Dosage/Concentration | Observed Effect | Citation |
|---|---|---|---|---|
| Cytotoxicity (Cell viability reduction) | V79 hamster lung fibroblasts | >50 μM | Significant decrease in cell viability observed within 1-3 hours. | [1] |
| Genotoxicity (DNA damage) | V79 hamster lung fibroblasts | 100 μM | Significant increase in DNA strand breaks (Comet assay). | [1] |
| In Vivo Genotoxicity | Swiss mice (subcutaneous) | 500 μmol/kg | Decreased DNA damage index after 48 & 96 hours. | [2] |
| In Vivo Mutagenicity (Micronucleus test) | Swiss mice (subcutaneous) | 500 μmol/kg | No increase in micronuclei frequency. | [2] |
| Acute LD₅₀ (Lethal Dose) | Mice (intraperitoneal) | 210 μmol/kg | Estimated lethal dose for 50% of the population. | [2] |
| Acute LD₅₀ (Lethal Dose) | Mice (subcutaneous) | >500 μmol/kg | Higher tolerance via subcutaneous route. | [2] |
> Important Note: The contrasting genotoxicity results in vitro [1] versus in vivo [2] highlight the complexity of these compounds' effects and the importance of your experimental model in risk evaluation.
The toxicity of diphenyl diselenide is primarily linked to its interaction with cellular thiols and its potential to act as a pro-oxidant.
The diagram below illustrates the key pathways that influence the compound's redox activity and toxicity.
To minimize risks during experiments, adhere to the following protocols based on published research.
Here are detailed methodologies for key assays cited in the research:
Comet Assay (for DNA Damage) [1] [2]
Glutathione (GSH) Depletion Assay [1]
Q1: How does the toxicity of diphenyl diselenide compare to diphenyl ditelluride? Diphenyl ditelluride is significantly more toxic. In vivo studies show that while a high dose (500 μmol/kg) of diphenyl diselenide did not cause mutagenicity and even appeared to reduce DNA damage, the same dose of diphenyl ditelluride caused significant genotoxicity and increased mutagenic frequency [2]. Extreme caution is advised when working with tellurium analogs.
Q2: Can diphenyl diselenide be used as an antioxidant in biological systems? Yes, but with caution. Diphenyl diselenide exhibits thiol peroxidase-like activity and can act as an antioxidant [4] [2]. However, this beneficial effect is highly dose-dependent. At high concentrations, it can deplete cellular thiols and exhibit pro-oxidant effects, leading to toxicity [1] [2].
Q3: What is a major enzymatic system that interacts with diphenyl diselenide in mammals? Thioredoxin reductase (TrxR) can reduce diphenyl diselenide to a selenol intermediate [4]. This interaction is crucial as it may underlie both the compound's neuroprotective properties and its metabolic activation or detoxification [3] [4]. Note that structural analogs of diphenyl diselenide may not be substrates for TrxR.
Use the following flowchart to diagnose and address common issues leading to low yields in your selenoxide elimination experiments. The pathway outlines key decision points, from identifying the problem to implementing targeted solutions.
The table below details specific problems, their underlying causes, and proven solutions to improve your reaction outcomes.
| Problem | Root Cause | Recommended Solution | Key Technical Points |
|---|
| Low Conversion to Enone [1] | - Disproportionation of benzeneselenenic acid byproduct leads to undesired re-selenylation. [1]
This method is recommended when the substrate or product is sensitive to acid or strong oxidizing conditions [1].
A common and convenient method, but requires caution to prevent over-oxidation [1].
Q1: How does selenoxide elimination compare to the analogous sulfoxide elimination? Selenoxide elimination is generally much more practical. Selenoxides typically eliminate between -50 °C and 40 °C, while sulfoxides often require high temperatures for elimination. This makes selenoxide chemistry suitable for thermally labile molecules. Furthermore, the carbon-selenium bond is easier to introduce via a wider variety of nucleophilic, electrophilic, or radical pathways [1] [2].
Q2: My product is an α,β-unsaturated aldehyde, which is prone to over-oxidation. What is the best oxidant? For sensitive products like enals, ozone (O3) is an excellent choice. It cleanly oxidizes the selenide at low temperatures, and its byproduct is only oxygen, minimizing side reactions. Alternatively, buffered mCPBA is a strong candidate [1].
Q3: Why is the selenoxide elimination syn-selective, and how does this affect my product? The mechanism proceeds through a concerted, cyclic 5-membered transition state where the C-H and C-Se bonds break simultaneously in the same plane. This syn periplanar geometry is required [1] [2]. In acyclic systems, this often leads to high trans (E) selectivity in the resulting alkene. However, epimerization at the chiral selenium center or the α-carbon can sometimes occur before elimination, potentially complicating the stereochemical outcome [1].
Q4: Are there computational insights into optimizing this reaction? Yes, modern Density Functional Theory (DFT) calculations provide a strong theoretical foundation. They confirm the concerted syn elimination mechanism and explain reactivity trends: the activation energy decreases in the order S > Se > Te for chalcogen oxides. Computational studies also help rationalize the effects of different substituents on the reaction rate and regioselectivity [2] [3].
The precipitation and decomposition of diphenyl selenoxide are primarily linked to its thermal instability and high polarity.
Here are practical steps to prevent or manage this compound precipitation based on its chemical properties.
| Strategy | Implementation & Rationale |
|---|---|
| Low-Temperature Handling | Perform all operations involving selenoxide at 0°C or below to slow decomposition and elimination [1]. |
| In Situ Generation | Avoid isolating the selenoxide. Generate it immediately before the desired follow-on reaction (e.g., elimination) [1]. |
| Solvent Selection | Use polar solvents (e.g., alcohols, DMSO, DMF, water) to improve solubility of the polar selenoxide. Pre-test solubility in small-scale trials [1]. |
| Atmosphere Control | Use an inert atmosphere (N₂, Ar) to prevent unwanted oxidation of the selenoxide to further decomposition products [1]. |
This standard protocol for the selenoxide syn-elimination avoids the need to isolate the sensitive intermediate [1].
In biological or aqueous systems, selenium can be transformed by microorganisms into volatile, malodorous compounds.
The table below summarizes key safety information and potential exposure risks associated with selenium and its compounds.
| Aspect | Details |
|---|---|
| Primary Odorant | Dimethyl selenide (garlic-like odor) [1]. |
| Occupational Exposure Limit (OSHA PEL) | 0.2 mg/m³ (8-hour time-weighted average) [4]. |
| Immediate Danger to Life or Health (IDLH) | 1 mg/m³ [4]. |
| Significance of Odor | The presence of a garlic-like odor may indicate exposure to volatile selenium compounds, potentially exceeding occupational health guidelines [4] [1]. |
Based on the general principles found in the search results, here are technical approaches you could investigate to control malodorous byproducts.
The following diagram outlines a general workflow for approaching malodorous byproduct control in experiments involving selenium.
| Issue | Possible Cause | Suggested Solution | Supporting Evidence & Rationale |
|---|---|---|---|
| Poor Product Selectivity | Uncontrolled oxidation leading to over-oxidation or side reactions. | Use catalytic diphenyl diselenide with stoichiometric H2O2. The active oxidant (perseleninic acid) is more selective [1]. | The catalytic cycle is more controllable than stoichiometric selenoxide. Perseleninic acid is a potent, selective oxidant [1]. |
| Lack of control over reaction pathway. | Carefully control solvent environment. Acidic conditions can promote different pathways versus neutral conditions [2]. | In acetic acid, a tellurenyl acetate intermediate led to different products vs. neutral solvents; this behavior is analogous for selenium [2]. | |
| Formation of Side Products | Decomposition via selenoxide syn elimination. | Strictly control temperature. Avoid heating solutions of isolated β-carbonyl selenoxides [2] [3]. | The selenoxide syn elimination is a well-known decomposition pathway upon heating, forming unsaturated carbonyl compounds [2] [3]. |
| Reaction with sensitive functional groups. | Employ milder, catalytic systems (e.g., diphenyl diselenide/H2O2) to minimize unwanted oxidation of other groups [1]. | Stoichiometric oxidants can be too harsh. Catalytic H2O2/organoselenide systems are powerful yet greener alternatives [1]. | |
| Low Reaction Efficiency | Use of stoichiometric, wasteful protocols. | Switch to a catalytic system using H2O2 or air/oxygen as the terminal oxidant [1] [4]. | This is more sustainable and economical. It avoids generating large amounts of reduced selenium by-products [2] [1]. |
| Slow reaction kinetics. | For sulfide oxidation, consider a catalyst-free photochemical method using UV-A light, O2, and a water-based solution [4]. | This modern method provides high selectivity for sulfoxides without a metal or organo-catalyst, though its scope for other oxidations is less defined [4]. |
Here are methodologies for key catalytic and alternative oxidation approaches.
This is a general approach for transforming a substrate (e.g., an alkene to an epoxide) using a catalytic selenide [1].
This method is highly selective for converting sulfides to sulfoxides and may be adaptable for other systems [4].
The following diagram maps the logical process for diagnosing and resolving selectivity issues in your experiments.
Colloidal biogenic selenium (Se(0)) is notoriously difficult to remove from water due to its intrinsic colloidal stability. This stability stems from electrostatic repulsion forces between particles, which is primarily provided by a protein coating that prevents aggregation and settling [1]. These properties make standard gravity separation ineffective within practical timeframes.
The table below summarizes the key methods for removing colloidal selenium, along with their performance and considerations.
| Method | Mechanism | Key Operational Parameters | Efficiency / Capacity | Pros & Cons |
|---|---|---|---|---|
| Coagulation-Flocculation [1] | Destabilizes colloids via charge repression (using hydrolysable metal salts) and sweep flocculation. | Coagulant: Aluminum sulfate (Alum). Optimum pH: ~5.5. | >95% turbidity removal under optimal conditions [1]. | Proven effectiveness, scalable. Con: Generates chemical sludge that requires disposal. |
| Iron Electrocoagulation [2] | An electric current applied to iron electrodes generates reactive "green rust" and other iron solids that bind and remove selenium. | Reactor type (flow-through/batch), pH, dissolved oxygen, hydraulic retention time. | >98% Se(VI) removal in a flow-through reactor with 11-second contact time [2]. | High efficiency, in-situ reagent generation. Con: Requires energy input, optimization needed for water chemistry. |
| Adsorption [3] | Selenium species bind to the surface of engineered adsorbent materials. | Adsorbent: Ferrihydrite-based materials. pH: ~neutral. | High capacity for selenate; zinc-modified versions can also provide antimicrobial properties [3]. | Selective, potential for regeneration. Con: Adsorbent cost, capacity can be affected by competing ions. |
| Biological Reduction [4] | Microbially catalyzed reduction of soluble selenite/selenate to insoluble elemental selenium (Se(0)). | Bacterium: Bacillus selenatarsenatis. Optimum pH: 5-7. Time: ~24 hours. | ~99% removal of Se(IV) from a 2 mM initial solution [4]. | Eco-friendly, targets soluble oxyanions. Con: Slow, requires biomass management, produces colloidal Se(0) that needs a secondary removal step. |
| Filtration & Centrifugation [1] | Physical separation based on particle size (filtration) or density (centrifugation). | Pore size (filtration), G-force and time (centrifugation). | Effective for particle removal, but efficiency depends on initial colloid stability and size [1]. | Conceptually simple. Con: Filtration membranes can foul; centrifugation is energy-intensive for large volumes. |
This method is highly effective for destabilizing and removing stable colloidal Se(0) [1].
This integrated approach first converts toxic soluble selenium into colloidal Se(0), which is then removed.
The following diagram illustrates the decision-making process for selecting the appropriate removal strategy based on the initial form of selenium in your sample.
Why does my colloidal selenium not settle even after prolonged standing? This is due to its high colloidal stability, imparted by a negative surface charge (negative zeta potential) that causes electrostatic repulsion between particles, preventing aggregation [1]. Active intervention like coagulation is required.
Which coagulant is more effective for colloidal selenium, alum or ferric chloride? Under tested conditions, aluminum sulfate (alum) demonstrated superior performance compared to ferric chloride. The difference is likely due to the more effective hydrolysis species formed by aluminum at a given pH, leading to better charge repression and sweep flocculation [1].
My biological reactor converts selenate to a red color, but the effluent still fails selenium limits. Why? Biological reduction successfully converts soluble selenium oxyanions to elemental selenium (Se(0)), but the product is often a nanometer-sized, colloidal solid that remains suspended in the water [1]. You require a solid-liquid separation step (like coagulation, as in Protocol 2) after the biological treatment.
How can I improve the efficiency of my iron electrocoagulation system for selenium? Fine-tune the pH and dissolved oxygen (DO) levels. Recent research indicates these parameters significantly influence the formation of reactive iron species (like green rust) and the subsequent selenium removal efficiency. Using a flow-through reactor design can also enhance performance [2].
FAQ: What is the stereochemical outcome of a typical selenoxide elimination? The elimination proceeds via a cyclic, syn-periplanar transition state [1] [2]. This means the hydrogen atom being eliminated and the selenoxide group must be on the same side of the molecule. For acyclic systems, this almost exclusively yields the trans- (or E-) alkene due to lower steric hindrance in the transition state [2]. The reaction is highly trans-selective when acyclic α-phenylseleno carbonyl compounds are employed [2].
FAQ: Can I influence the rate of elimination or the stereochemistry by modifying the phenyl group? Yes, but the primary effect is on the oxidation step, not the elimination step itself. Electron-donating groups on the phenyl ring (e.g., -OMe) accelerate oxidation, while electron-withdrawing groups (e.g., -CF₃) slow it down [3]. The elimination step is relatively insensitive to the nature of the substituents on selenium [3].
Troubleshooting Guide: Low Yield or Poor Stereoselectivity
| Problem | Possible Cause | Solution |
|---|---|---|
| Poor trans-selectivity in acyclic system | The substrate may not easily adopt the required syn-periplanar conformation due to steric hindrance or ring strain. | Review the conformation of your precursor. Consider introducing the selenide from a different face or using a different synthetic route to the precursor. |
| Low yield; side products | Over-oxidation of the alkene product or other functional groups by excess H₂O₂ [4]. | Carefully control the stoichiometry and temperature during H₂O₂ addition. Consider using a milder oxidant like mCPBA or ozone [2]. |
| Reaction does not go to completion | Accumulation of H₂O₂ due to low temperature, slowing the autocatalytic oxidation [4]. | Follow the recommended protocol: initiate the exothermic reaction, then use an ice bath to maintain the temperature between 30-35°C to sustain the reaction rate [4]. |
| Formation of α-dicarbonyl side products | Acid-catalyzed seleno-Pummerer reaction occurring as a side reaction [2]. | When using mCPBA, buffer the reaction with an amine base to avoid acid-mediated side reactions [2]. |
The following procedure from Organic Syntheses for the synthesis of 2-Acetyl-2-cyclohexen-1-one is a classic example of selenoxide elimination in action [4].
Synthesis of 2-Acetyl-2-phenylselenocyclohexanone: A flame-dried flask is charged with NaH in THF under N₂. A solution of 2-acetylcyclohexanone in THF is added dropwise at 0°C to form the sodium enolate. A solution of benzeneselenenyl chloride in THF is then added rapidly. The mixture is stirred at 0°C for 15 minutes before being quenched into a mixture of ether-pentane, aqueous sodium bicarbonate, and ice. The crude selenide is obtained after extraction and solvent evaporation and can be used directly in the next step [4].
Oxidation and Elimination to 2-Acetyl-2-cyclohexen-1-one: The crude selenide is dissolved in dichloromethane at room temperature. A small portion of a H₂O₂ solution is added to initiate the reaction. Caution: This step is highly exothermic and autocatalytic. After initiation, the remainder of the H₂O₂ is added slowly while maintaining the temperature between 30-35°C using an ice bath. The reaction is complete when the yellow solution turns colorless and a precipitate of benzeneseleninic acid forms. The product is isolated after filtration, washing, and careful distillation [4].
The following diagram illustrates the core mechanism and key considerations for the selenoxide elimination reaction.
The following table summarizes key toxicological and safety data from a study on diphenyl diselenide in mice. Note that this data is for a different compound and route of exposure (oral in mice) and should not be directly applied to diphenyl selenoxide without further verification.
| Aspect | Details |
|---|---|
| Compound Studied | Diphenyl diselenide (PhSe)₂ [1] |
| Test Subjects | Mice [1] |
| Acute Oral Toxicity | No mortality observed at tested doses (7.8-312 mg/kg) [1] |
| Organ Toxicity Indicators | No changes in plasma AST, ALT, urea, or creatinine levels [1] |
| Antinociceptive Efficacy | Effective in pain models at doses of 1-100 mg/kg [1] |
The study on diphenyl diselenide provides a methodology that could be adapted for safety testing. Below is a summary of the cited experimental protocol [1].
This workflow outlines the key steps in the experimental protocol for acute toxicity assessment:
Based on the general principles of handling novel or poorly characterized laboratory chemicals, here are some critical safety considerations.
Q1: What are the primary safety concerns when working with organoselenium compounds like diphenyl diselenide? While the searched compound showed no acute toxicity at tested doses, all novel organoselenium compounds should be treated as potential chronic toxins. Selenium compounds, in general, can bioaccumulate and may have specific organ toxicity (e.g., hepatorenal) with prolonged or high-dose exposure. Always assume toxicity and use the highest level of containment (e.g., fume hood, gloves, lab coat) until specific safety data is available [1] [2].
Q2: What should I do if I cannot find a safety data sheet (SDS) for my specific research chemical? When an SDS is unavailable, you must apply a precautionary principle.
Q3: What key biomarkers can be monitored for potential organ toxicity? Based on the study of diphenyl diselenide, standard clinical chemistry markers are crucial for assessing subacute toxicity [1].
This guide outlines responses to potential incidents when handling compounds with unknown toxicity profiles.
| Scenario | Immediate Action | Follow-up / Long-term Solution |
|---|---|---|
| Skin Contact | Remove contaminated clothing. Wash area with soap and water for 15+ minutes. | Seek medical attention. Provide physician with all available chemical information (structure, analogues). |
| Inhalation of Powder | Immediately move person to fresh air. | Seek medical attention. Monitor for respiratory distress. |
| Spill | Evacuate non-essential personnel. Wear appropriate PPE (gloves, respirator if dusty). Carefully contain and collect the material. | Ventilate the area. Dispose of waste according to hazardous chemical protocols. |
| Uncertain Toxicity | Apply the precautionary principle: use the highest level of containment (gloves, goggles, fume hood). | Proactively conduct a literature review on analogues and establish emergency procedures before beginning work. |
The following diagram illustrates the decision-making process and key actions for a safety incident involving an unknown compound:
Due to the lack of direct safety data for this compound, I strongly recommend the following:
Before attempting any scale-up, it is crucial to understand and characterize the potential hazards of your reaction. The following table summarizes the key process safety considerations based on industry best practices [1].
| Consideration Phase | Key Actions & Objectives |
|---|---|
| Preliminary Hazard Assessment | Determine thermal stability of all chemicals; identify unwanted interactions between reagents/solvents; screen for catalytic contaminants. |
| Quantification of Desired Reaction | Measure heat of reaction; calculate maximum adiabatic temperature; understand reaction rates. |
| Quantification of Adverse Reactions | Assess thermal stability of the reaction mixture over a wide temperature range; consider impact of pH, concentration, and off-gas. |
| Plant/Equipment Considerations | Conduct an energy balance (heat generated vs. heat removal capacity of reactor); consider impact of deviations from intended charges. |
| General Design Concepts | Prefer semi-batch processes for exothermic reactions; avoid having all chemical energy present at the start; understand that heat generation scales faster than heat removal. |
Even with planning, issues can arise. Here are some common pitfalls and how to address them [1].
| Issue | Description | Troubleshooting Strategy |
|---|---|---|
| Thermal Runaway | An exothermic reaction escalates out of control because heat generation exceeds heat removal. | Prevention: Characterize reaction energetics beforehand. Mitigation: Use controlled reagent addition (semi-batch), design emergency venting systems, and have a robust cooling failsafe. |
| Insufficient Heat Transfer | On a larger scale, the reactor surface area is insufficient to remove heat effectively. | Recalculate the heat transfer capacity for the larger vessel. Use solvent or slower addition rates to control the reaction speed and heat release. |
| Accumulation of Reagents | Unreacted starting materials build up and then react suddenly. | Understand the reaction kinetics to ensure the rate of addition does not exceed the rate of reaction. Monitor for accumulation. |
| Operator Error | Inadequate procedures or training lead to incorrect actions. | Develop clear, unambiguous batch directions with hazard warnings. Ensure comprehensive operator training and documentation. |
To illustrate how these principles integrate into a practical method, the following diagram outlines the workflow for a recently published, transition metal-free synthesis of 4-organoselenylisoxazoles, which could serve as a model for developing your own scaled-up process [2].
Optimal Reaction Conditions from the Literature [2]:
The table below summarizes the key properties and applications of selenium dioxide versus diphenyl diselenide, a representative organoselenium catalyst.
| Feature | Selenium Dioxide (SeO₂) | Diphenyl Diselenide (PhSeSePh) & Derived Catalysts |
|---|---|---|
| Primary Role | Stoichiometric oxidant or catalyst with co-oxidants [1] [2] | Catalyst; precursor to active species like seleninic and perseleninic acids [3] [4] |
| Typical Oxidant | Often used alone; TBHP for catalytic cycles [1] [2] | Hydrogen peroxide (H₂O₂) [3] [1] |
| Key Active Species | Selenious acid, alkyl selenites (in hydrolytic solvents) [1] [2] | Selenenic acid, seleninic acid, perseleninic acid [3] [4] |
| Mechanism | Ene reaction followed by [2,3]-sigmatropic rearrangement [2] | Nucleophilic attack on peroxide oxygen, oxygen transfer via perseleninic acid [3] |
| Signature Reaction | Allylic hydroxylation (Riley oxidation) [1] [2] | Epoxidation of alkenes [3] [1] |
| Green Chemistry Merit | Less favorable (toxicity, colloidal Se by-products) [1] | More favorable (catalytic, H₂O₂ as clean oxidant) [3] [1] |
| Toxicity & Handling | Highly toxic, severe irritant, volatile malodorous by-products [1] | Generally lower toxicity; e.g., (PhSe)₂ and Ebselen are considered non-toxic in animal studies [1] [5] |
This method uses a catalytic system with tert-butyl hydroperoxide (TBHP) as a co-oxidant, which reoxidizes selenium and prevents the formation of malodorous by-products [2].
This method leverages diphenyl diselenide as a pre-catalyst and environmentally benign H₂O₂ as the terminal oxidant [3].
The mechanistic pathways for these catalysts are distinct, as illustrated below.
The table below outlines the key species involved in the organoselenium-catalyzed oxidation process.
| Compound / Species | Role in Catalysis | Key Characteristics |
|---|---|---|
| Diphenyl Diselenide (DPDS, (PhSe)₂) [1] [2] | Catalyst Precursor | Oxidized by H₂O₂ to form the active catalytic species. |
| Seleninic Acid (PhSeO₂H) [1] [2] | Key Catalytic Intermediate (Se(IV)) | The "privileged" catalyst; efficiently activates H₂O₂. |
| Perseleninic Acid (PhSeO₃H) [1] [2] | Active Oxidizing Species (from Se(IV)) | The real oxidizing agent in many reactions; transfers an oxygen atom to the substrate. |
| Perselenonic Acid (PhSeO₄H) [2] | Active Oxidizing Species (from Se(VI)) | A powerful oxidant, but forms via a less favored pathway with a higher energy barrier. |
Diphenyl diselenide itself is not the primary oxidant. Its high efficiency comes from serving as a precursor to the true catalytic species [1]. The generally accepted catalytic cycle for oxidations using DPDS and H₂O₂ involves its initial oxidation to phenylseleninic acid, which then reacts with H₂O₂ to form the potent oxidant, phenyl peroxyseleninic acid [1] [2].
While phenylseleninic acid can be further oxidized to a Se(VI) species (phenylselenonic acid and its peroxygen derivative), this pathway is kinetically less favored. The activation energy for H₂O₂ activation is about 10 kcal/mol higher for the Se(VI) pathway compared to the Se(IV) pathway, making seleninic acid the "privileged" catalyst [2].
The following diagram illustrates the competitive pathways between the Se(IV) and Se(VI) species.
The superior catalytic role of diphenyl diselenide and the seleninic acid intermediate is supported by experimental data, particularly in the oxidation of aniline to nitrobenzene.
Experimental Workflow for Catalytic Oxidation [2]:
Key Comparative Findings [2]:
For researchers and drug development professionals, understanding these mechanisms is crucial:
The table below summarizes the key characteristics of mCPBA and diphenyl selenoxide, highlighting their distinct roles in chemical synthesis.
| Feature | mCPBA (meta-Chloroperoxybenzoic acid) | This compound |
|---|---|---|
| Primary Role | Powerful, exogenous oxidizing agent [1] [2] [3] | Intermediate species, formed in situ from the oxidation of diphenyl selenide [4] [5] |
| Oxidizing Power | High; directly transfers an oxygen atom to substrates [2] [3] | Low; generally not used as an oxidant. Its main reaction is syn-elimination [4] [5] |
| Key Reaction | Epoxidation of alkenes [2] [3], Baeyer-Villiger oxidation [3] | Selenoxide Elimination: Decomposes to yield an alkene and selenenic acid [4] |
| Stability | Stable, isolable, commercially available reagent [1] | Configurationally unstable; can racemize via hydrate formation and is often generated for immediate use [5] |
| Stereochemistry | Concerted mechanism; stereospecific (e.g., syn addition for epoxidation) [2] | Concerted syn elimination mechanism [4] |
To understand their behaviors, it's crucial to examine their characteristic reaction pathways.
mCPBA is a workhorse reagent for converting alkenes to epoxides. The reaction proceeds in a single, concerted step where the alkene's (\pi)-bond and the peroxyacid's O-O bond break simultaneously as two new C-O bonds form [2]. This "butterfly mechanism" is stereospecific, meaning the geometry of the starting alkene is preserved in the epoxide product [2].
Diagram 1: mCPBA epoxidation of alkenes is a concerted oxygen transfer reaction.
A typical experimental protocol for epoxidation involves dissolving the alkene in an anhydrous solvent like dichloromethane, adding slightly more than one equivalent of mCPBA at 0°C, and stirring the reaction until completion, often at room temperature. The reaction is quenched with an aqueous solution of sodium thiosulfate to destroy excess peracid, followed by standard workup [2].
Unlike mCPBA, this compound is not typically used to oxidize other compounds. Instead, it is a key transient species in the selenoxide elimination reaction [4]. This reaction is a powerful method for synthesizing alkenes.
The process begins with the oxidation of a dialkyl or alkyl aryl selenide (like diphenyl selenide) using an oxidant like mCPBA or hydrogen peroxide to form the selenoxide [4]. This intermediate then rapidly undergoes a concerted syn elimination, producing an alkene and a selenenic acid [4].
Diagram 2: The selenoxide elimination pathway, where an oxidant first generates the selenoxide intermediate that then decomposes.
A documented experimental procedure from the literature involves dissolving an amino organoselenide substrate in deuterated water and reacting it with 1.2 equivalents of hydrogen peroxide at room temperature. The formation of the selenoxide intermediate and its subsequent decomposition to the amine product (via an enamine hydrolysis triggered by the elimination) can be monitored by (^1)H NMR spectroscopy. The selenoxide intermediates are often observed to disappear, with the final amine products reaching high relative abundance (e.g., 72% after 70 minutes) [4].
The toxicity of selenium compounds is highly dependent on their chemical form and structure. The table below summarizes the primary mechanisms through which different types of selenium compounds exert their toxic effects.
| Compound Type | Examples | Primary Toxicity Mechanisms |
|---|---|---|
| Inorganic Selenium | Selenite (Se+4), Selenate (Se+6) | Pro-oxidant activity, redox cycling, superoxide generation, oxidative stress-induced DNA damage [1] [2] [3]. |
| Selenoamino Acids | Selenomethionine, Selenocysteine | Non-specific incorporation into proteins causing misfolding/ dysfunction; induction of oxidative stress [1] [2]. |
| Symmetrical Diselenides | Diphenyl Diselenide (DPDS), Selenocystine | Interaction with protein thiol groups, depletion of glutathione; can act as pro-oxidants or enzyme inhibitors [4] [5]. |
A key concept across many selenium compounds, including diphenyl diselenide, is their ability to interact with and oxidize crucial biological thiols, such as the cysteine residues in proteins and glutathione (GSH). This interaction is a common molecular basis for their toxicity [5] [6]. The following diagram illustrates the general cellular toxicity pathways.
The relative toxicity of selenium compounds can be assessed through various experimental models. The data below compares the effects of different compounds in both yeast and mammalian cell lines.
| Compound | Experimental Model | Key Toxicity Findings | Reference |
|---|---|---|---|
| Sodium Selenite (Inorganic) | S. cerevisiae (Yeast) | Significant toxicity and pro-mutagenic activity; induces ROS and DNA double-strand breaks [3]. | [3] |
| Selenomethionine (Organic) | S. cerevisiae (Yeast) | No significant toxicity or mutagenicity observed at tested concentrations [3]. | [3] |
| Diphenyl Diselenide (Synthetic Organoselenium) | Mouse Models (Chronic exposure) | Hepatotoxicity and nephrotoxicity at high doses; potent inhibitor of δ-aminolevulinate dehydratase (δ-ALA-D) enzyme [5]. | [5] |
| Selenium Dioxide (Inorganic) | MCF-7 Cell Line (Human Breast Cancer) | High cytotoxicity (IC₅₀ = 6.7 ± 0.8 μg/mL) [7]. | [7] |
| Biogenic Selenium Nanoparticles | MCF-7 Cell Line (Human Breast Cancer) | Lower cytotoxicity (IC₅₀ = 41.5 ± 0.9 μg/mL) compared to selenium dioxide [7]. | [7] |
The data in the tables above were generated using standard biomedical assays. Here are the core methodologies for key experiments cited:
Density Functional Theory (DFT) computational studies have become indispensable tools for elucidating the intricate reaction mechanisms of organoselenium compounds, particularly diphenyl selenoxide and its precursors. These computational approaches provide atomistic-level insights into reaction pathways that are often challenging to capture experimentally, allowing researchers to map potential energy surfaces, identify transition states, and calculate thermodynamic parameters with remarkable accuracy. The unique redox properties of selenium-containing compounds make them particularly interesting for both organic synthesis and pharmaceutical applications, with diphenyl diselenide and its oxidized derivatives serving as prototype systems for understanding broader selenorganic chemistry.
The application of computational chemistry in this domain has evolved significantly, with modern DFT methods now capable of predicting reaction outcomes, optimizing experimental conditions, and rationalizing observed selectivities in selenium-mediated transformations. For researchers in drug development, these computational insights provide valuable guidance for designing novel selenium-containing therapeutic agents with tailored reactivity and reduced toxicity profiles. This guide comprehensively compares the current DFT methodologies applied to this compound reactions, presents key experimental validations, and highlights pharmaceutical applications to assist researchers in selecting appropriate computational and experimental approaches for their specific needs.
The accurate computational modeling of organoselenium compounds requires careful selection of exchange-correlation functionals and basis sets to properly describe the electronic structure and reactivity of selenium-containing molecules. Through extensive benchmarking studies, researchers have identified optimal computational approaches that balance accuracy with computational efficiency for studying this compound reaction mechanisms.
Table 1: Comparison of DFT Methodologies for Organoselenium Compounds
| Functional/Basis Set | Application Strengths | Limitations | Reference Systems |
|---|---|---|---|
| B3PW91/6-31G(d,p) | Optimal for energetics of chalcogenides | Moderate computational cost | Diphenyl diselenide oxidation [1] |
| OPBE/TZ2P | Excellent geometrical parameters | Requires relativistic corrections | Diaryl dichalcogenides [1] |
| ZORA-OLYP/TZ2P | Superior energetics with relativistic effects | Higher computational demand | Se-Se bond strength prediction [1] |
| B3LYP/6-311++G(d,p) | General purpose for optimization | May require empirical dispersion | Molecular geometry optimization [2] |
| COSMO-ZORA-OLYP/TZ2P | Solvation effects in water | Parameter-dependent | Aqueous solution reactions [2] |
The incorporation of solvation effects is crucial for modeling organoselenium reactions, as many occur in solution phase and solvent can significantly influence reaction pathways and kinetics. The Polarizable Continuum Model (PCM) and Conductor-like Screening Model (COSMO) are widely employed continuum solvation approaches that provide realistic solvation energy estimates without excessive computational cost. For processes involving proton transfer or explicit solvent-solute interactions, some studies incorporate explicit water molecules within the quantum mechanical calculation to more accurately model the reaction environment [2]. The combination of implicit and explicit solvation approaches has proven particularly effective for studying selenium-mediated reactions in aqueous and mixed solvent systems relevant to pharmaceutical applications.
The oxidation of diphenyl diselenide by hydrogen peroxide proceeds through a complex, multi-step mechanism that has been extensively characterized through combined computational and experimental studies. According to DFT investigations, the initial step involves oxidation to form a selenoxide intermediate (Ph-Se(O)-Se-Ph), which subsequently reacts with additional oxidant to form a diselenoxide structure. This diselenoxide is inherently unstable and undergoes spontaneous cleavage of the Se-Se bond, yielding benzeneselenenic acid (Ph-SeOH) and benzeneseleninic acid (Ph-SeO2H) as observed products [1].
The oxidation mechanism exhibits autocatalytic behavior, where seleninic acid products can further react with hydrogen peroxide to generate the highly reactive perseleninic acid (Ph-Se(O)-O-OH), which serves as the actual oxygen transfer agent in synthetic applications [1]. DFT calculations have been instrumental in mapping this complex energy landscape, revealing that the nucleophilic attack of selenium on the peroxide oxygen initiates the oxidation process, with the weakness of the oxygen-oxygen bond providing the thermodynamic driving force.
Beyond the established stepwise mechanism, DFT studies have proposed an alternative pathway through a hydroxy perhydroxy selenane intermediate. This species forms when two hydrogen peroxide molecules attack the same selenium atom, creating a hypervalent selenium structure that can facilitate the oxidation of selenoxide to diselenoxide [1]. Although this intermediate has not been experimentally isolated, computational evidence supports its potential role in the oxidation mechanism, particularly under conditions of high hydrogen peroxide concentration.
The diagram below illustrates the complete oxidation pathway of diphenyl diselenide:
The selenoxide elimination represents one of the most synthetically valuable transformations of organoselenium compounds, enabling the efficient conversion of selenides to alkenes through oxidation and subsequent syn elimination. DFT studies have revealed that this reaction proceeds through a cyclic, concerted transition state with a planar geometry that allows for optimal orbital overlap during the elimination [3]. The reaction is characterized by its syn stereospecificity, requiring the coplanar alignment of the selenium oxide group and the β-hydrogen atom, with calculated energy barriers typically ranging from 7-15 kcal/mol depending on substituents and reaction conditions [3] [2].
The electron density on selenium significantly influences the oxidation kinetics but has minimal effect on the elimination step itself, indicating that the oxidation is rate-determining in the overall elimination process [4]. Computational investigations have further revealed that quantum tunneling may contribute to the hydrogen transfer process, as evidenced by significant kinetic isotope effects observed in both experimental and theoretical studies [3]. This insight helps explain the remarkably fast elimination rates observed for selenoxides compared to their sulfur analogs.
DFT calculations have been instrumental in rationalizing how substituent effects influence the selenoxide elimination process. Electron-donating groups on the aryl selenide accelerate the oxidation step by increasing electron density on selenium, while electron-withdrawing groups retard this initial oxidation [4]. However, these substituents have minimal impact on the elimination step itself, as confirmed through systematic computational studies comparing various para-substituted phenyl selenoxides.
Table 2: Experimental Conditions for Selenoxide Elimination
| Oxidizing Agent | Reaction Conditions | Advantages | Limitations | Typical Yields |
|---|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | RT to 40°C, often in excess | Cost-effective, simple workup | Potential over-oxidation of products | 70-95% [3] |
| meta-Chloroperoxybenzoic acid (mCPBA) | Below elimination temperature, buffered | Pre-consumption of oxidant before elimination | Requires basic buffering, acid-sensitive substrates | 75-90% [3] |
| Ozone | Low temperature, careful workup | Dioxygen as only byproduct | Specialized equipment needed | 65-85% [3] |
Recent DFT studies have uncovered a novel selenoxide elimination-triggered enamine hydrolysis pathway that enables the controlled release of bioactive amines under oxidative conditions. This reaction begins with the standard selenoxide elimination from β-amino selenides, producing an enamine intermediate that subsequently undergoes hydrolytic cleavage to release primary or secondary amines [2]. This combined process represents a significant expansion of selenoxide elimination chemistry beyond alkene formation, with important implications for prodrug design and controlled release applications.
The mechanism was thoroughly investigated using COSMO-ZORA-OLYP/TZ2P calculations in water, revealing an energy barrier of 14.5 kcal/mol for the initial oxidation step, followed by a 7.6 kcal/mol barrier for the elimination step [2]. The overall process is highly exergonic (ΔG = -76.7 kcal/mol relative to starting reactants), providing a strong thermodynamic driving force for amine release. The subsequent hydrolysis of the enamine intermediate involves protonation by hydronium ion with a calculated activation energy of 51.8 kcal/mol, which is significantly reduced through explicit water-mediated proton transfer in aqueous environments.
The proposed mechanism received strong support through complementary experimental techniques, including NMR spectroscopy, mass spectrometry, and kinetic studies. Researchers monitored the reaction progress by 1H-NMR, observing the disappearance of α-hydrogen signals coinciding with the appearance of selenoxide diastereomers, followed by the formation of amine products [2]. Electrospray mass spectrometry (ESI-MS) further confirmed the identity of key intermediates, including enamines and the final seleninic acid byproducts.
The diagram below illustrates this novel elimination-triggered hydrolysis mechanism:
The redox-modulating capacity of organoselenium compounds, particularly diphenyl diselenide and its derivatives, has generated significant interest in pharmaceutical applications. These compounds exhibit a remarkable dual functionality, acting as antioxidants at low concentrations while demonstrating pro-oxidant effects at higher concentrations, making them promising candidates for both chemoprevention and direct anticancer therapy [5]. DFT studies have been instrumental in understanding this dual behavior by elucidating the electronic factors that control the switch between antioxidant and pro-oxidant mechanisms.
The catalytic efficiency of selenium compounds in hydroperoxide reduction surpasses that of their sulfur analogs, a superiority that DFT calculations attribute to the lower bond dissociation energies and higher polarizability of selenium, which facilitate the nucleophilic attack on peroxide bonds [1]. This enhanced catalytic efficiency forms the basis for the GPx-mimetic activity observed in many therapeutic organoselenium compounds, including the clinical candidate ebselen and various diphenyl diselenide derivatives [6] [5].
DFT-derived electronic parameters have shown promising correlations with the biological activity of organoselenium compounds. The HOMO-LUMO gap, molecular electrostatic potential, and atomic charges on selenium have been used as predictors of antioxidant potency and thiol-modifying capability [7] [5]. These computational descriptors enable virtual screening of selenium-containing drug candidates, significantly reducing the need for extensive synthetic experimentation.
Table 3: Pharmaceutical Applications of Organoselenium Compounds
| Compound Class | Therapeutic Applications | Mechanism of Action | Computational Insights |
|---|---|---|---|
| Diphenyl Diselenide Derivatives | Chemoprevention, Neuroprotection | GPx-mimetic activity, Redox modulation | Lower activation barriers for ROOH reduction vs sulfur analogs [1] [5] |
| Ebselen and Analogs | Anti-inflammatory, Antiviral | Thiol peroxidase activity, Protein thiol modification | Optimal geometry for selenenyl sulfide formation [1] [6] |
| Amino-functionalized Selenides | Prodrugs for CNS delivery | Amine release via elimination-hydrolysis | Calculated energy barriers for amine release ~7.6 kcal/mol [2] |
| Unsymmetric Diselenides | Anticancer agents | Pro-oxidant activity, Apoptosis induction | Electron density effects on redox potential [5] |
DFT computational studies have dramatically advanced our understanding of This compound reaction mechanisms, providing crucial insights that bridge synthetic chemistry and pharmaceutical development. The continued refinement of computational methods, including more accurate treatment of dispersion forces, relativistic effects, and solvation, will further enhance our ability to predict and optimize selenium-mediated reactions. For drug development professionals, these computational tools offer valuable strategies for rational design of organoselenium compounds with tailored redox properties and specific biological activities.
Organoselenium compounds, particularly diphenyl diselenide and the related drug candidate ebselen, function as catalysts by cycling through different oxidation states. The tables below summarize key pathways and experimental findings.
This cycle reduces harmful peroxides using thiols like glutathione (GSH), mimicking the native antioxidant enzyme [1] [2].
| Step Description | Key Intermediate(s) | Experimental Validation & Techniques |
|---|---|---|
| Initial Thiolysis | Selenenenyl sulfide (e.g., Ebselen derivative 6 or 2) [1] [2] | Thiolysis with benzyl thiol faster than oxidation by ~10x; product characterized by NMR/MS [1]. |
| Disproportionation | Diselenide (e.g., 7) [1] | With glutathione, selenenyl sulfide rapidly disproportionates to diselenide and glutathione disulfide [1]. |
| Peroxide Reduction | Selenenic Acid (4), Seleninic Acid (3) [1] [2] | Seleninic acid 3 structure confirmed by X-ray crystallography. Oxidation of ebselen with aqueous H₂O₂ produces 3 [1]. |
| Catalyst Regeneration | --- | The cycle is closed by the reduction of intermediates by excess thiol [2]. |
In this role, the catalyst activates green oxidants like H₂O₂ to perform specific transformations on organic substrates [3] [4].
| Catalytic System | Reaction Type | Experimental Conditions & Performance Data |
|---|
| (PhSe)₂ / H₂O₂ | Oxidation of aldehydes to carboxylic acids [4] | Conditions: 5 mol% catalyst, H₂O₂ (oxidant), H₂O, 50°C, 20-45 min. Performance: Yields of 85-98% for various aldehydes. Catalyst recyclable 4 times with minimal activity loss [4]. | | (PhSe)₂ / H₂O₂ | Multi-step oxidation of aniline to nitrobenzene [3] | Mechanism Probe: Combined DFT and experimental study confirmed Se(IV) peroxyseleninic acid as the primary oxidant, not the Se(VI) species [3]. | | (PhSe)₂ / Selectfluor | Synthesis of polysubstituted oxazoles [5] | Conditions: 10 mol% (PhSe)₂, Selectfluor (oxidant), CH₃CN, r.t., 12h. Performance: 23 products in 45-96% yield [5]. |
This protocol highlights a recoverable and reusable catalytic system.
This protocol is used to validate a pathway that releases amine-containing molecules.
The following diagrams illustrate the primary catalytic cycles, integrating the experimentally validated intermediates from the data.
Diagram 1: Key intermediates in the GPx-like antioxidant cycle of ebselen, a related selenium catalyst [1] [2].
Diagram 2: A general catalytic cycle for electrophilic selenium catalysis in organic synthesis [5] [7].
The experimental studies provide several critical insights:
For a rigorous green chemistry assessment, the following quantitative and semi-quantitative metrics are most relevant for evaluating synthetic protocols, including those using organoselenium reagents [1].
| Metric | Core Principle | Application & Interpretation |
|---|---|---|
| E-Factor | Total waste (kg) per kg of product [1]. | Lower values are better. Pharmaceutical industry E-Factors often exceed 25, while ideal approaches approach zero [1]. |
| Atom Economy | Molecular weight of desired product vs. total molecular weight of all reactants [1]. | Higher percentages are better; measures inherent efficiency of reaction stoichiometry. |
| Reaction Mass Efficiency | (Mass of product / Total mass of reactants) x 100% [1]. | Higher percentages are better; practical measure of material utilization. |
| Eco-Scale | Penalty-points assigned for non-ideal conditions (yield, cost, safety, etc.) [1]. | Higher scores (closer to 100) are better; provides excellent overall environmental impact profile. |
While data for diphenyl selenoxide itself is limited, the following examples illustrate how green metrics can be applied to contemporary C-Se bond-forming reactions. This provides a framework for your own assessments.
The table below summarizes two different approaches for synthesizing α-phenylseleno carbonyl compounds, a common class of products derived from selenium electrophiles [2].
| Reaction Parameter | Traditional Enolate Coupling [2] | K2S2O8-Promoted Cross-Coupling [2] |
|---|
| General Protocol | 1. Generate enolate with strong base. 2. Oxidative coupling with diselenide. | Ketone/aldehyde + (PhSe)2 + K2S2O8 in DMSO, 80°C, 3h. | | Key Green Chemistry Advantages | N/A | Metal-free, uses a stable, low-toxicity oxidant, broader substrate scope, good functional group tolerance. | | Sample Yield | Not specified (method described as less efficient) | Up to 93% for model reaction (acetone) [2]. |
Another green approach is a metal- and photocatalyst-free method using visible light to promote the reaction between indoles and diorganyl diselenides. This method uses ethanol as a benign solvent and requires no additives, aligning with multiple green chemistry principles [3].
To objectively compare the performance of this compound-based protocols with alternatives, you can apply these steps: